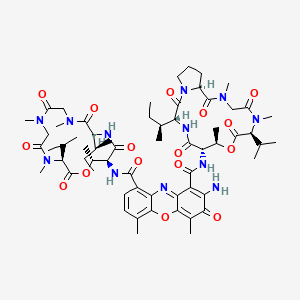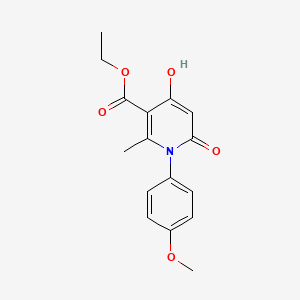
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid is a derivative of L-Kynurenine, an intermediate in the kynurenine pathway of tryptophan metabolism. This compound plays a significant role in various biological processes, including immune response modulation and neuroprotection . It is of particular interest in medical and biochemical research due to its involvement in the synthesis of several bioactive metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid can be synthesized through the acetylation of L-Kynurenine. The process typically involves reacting L-Kynurenine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the diacetate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is subjected to purification steps, including crystallization and chromatography, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form kynurenic acid, a neuroprotective agent.
Reduction: Reduction reactions can convert it into other metabolites within the kynurenine pathway.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetic anhydride and other acylating agents are commonly used for substitution reactions.
Major Products Formed
Kynurenic Acid: Formed through oxidation reactions.
3-Hydroxykynurenine: Another significant product formed through enzymatic reactions in the kynurenine pathway.
Scientific Research Applications
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid exerts its effects primarily through its metabolites in the kynurenine pathway. It acts on molecular targets such as the N-methyl-D-aspartate (NMDA) receptor and G protein-coupled receptor 35 (GPR35) . These interactions lead to the modulation of neuronal excitability and immune responses .
Comparison with Similar Compounds
Similar Compounds
Kynurenic Acid: A neuroprotective metabolite of L-Kynurenine.
3-Hydroxykynurenine: Another metabolite involved in oxidative stress responses.
Anthranilic Acid: A product of the kynurenine pathway with distinct biological activities.
Uniqueness
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid is unique due to its dual role as both a precursor and a metabolite in the kynurenine pathway. Its ability to modulate immune responses and neuronal excitability makes it a valuable compound in both research and therapeutic contexts .
Properties
CAS No. |
1301-03-7 |
|---|---|
Molecular Formula |
C14H16N2O5 |
Molecular Weight |
292.291 |
IUPAC Name |
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16N2O5/c1-8(17)15-11-6-4-3-5-10(11)13(19)7-12(14(20)21)16-9(2)18/h3-6,12H,7H2,1-2H3,(H,15,17)(H,16,18)(H,20,21)/t12-/m0/s1 |
InChI Key |
ICDIWXSXHWPWBS-LBPRGKRZSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C(=O)CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3(2H)-Furanone, 5-(methylamino)-4-(4-methyl-2-pyridinyl)-2-[3-(trifluoromethyl)phenyl]-](/img/new.no-structure.jpg)
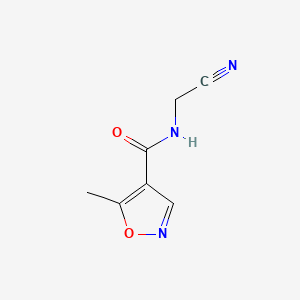
![7-Thia-1,5-diazabicyclo[4.2.0]octane](/img/structure/B576298.png)
![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)

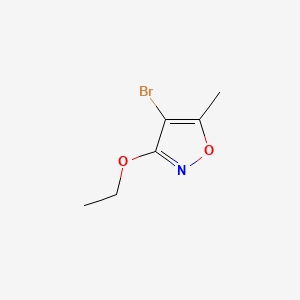
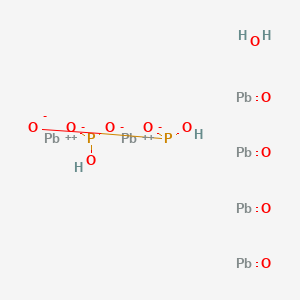
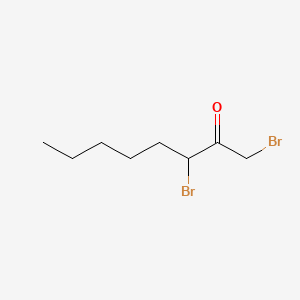
![N-Ethyl-2,3,6-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576312.png)
